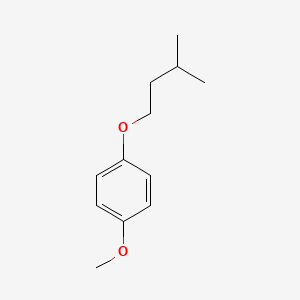

1-Methoxy-4-(3-methylbutoxy)benzene

Description

Properties

CAS No. |

20744-00-7 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

1-methoxy-4-(3-methylbutoxy)benzene |

InChI |

InChI=1S/C12H18O2/c1-10(2)8-9-14-12-6-4-11(13-3)5-7-12/h4-7,10H,8-9H2,1-3H3 |

InChI Key |

OYLQCUOETLHMOD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-4-(3-methylbutoxy)benzene typically involves the reaction of 1-methoxy-4-hydroxybenzene with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-4-(3-methylbutoxy)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions are common for this compound, where the methoxy and 3-methylbutoxy groups direct the incoming electrophile to specific positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

1-Methoxy-4-(3-methylbutoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-4-(3-methylbutoxy)benzene involves its interaction with specific molecular targets and pathways. The methoxy and 3-methylbutoxy groups influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- Anethole (1-methoxy-4-(1-propenyl)benzene): Exhibits strong antimicrobial effects, with 100% peak abundance in Illicium verum extracts .

- Estragole: Found in basil and anise, but associated with genotoxic risks .

- Target Compound: No direct data, but increased lipophilicity may enhance interactions with lipid-rich bacterial membranes, similar to trans-anethole .

Enzyme Inhibition

- Target Compound : The bulky 3-methylbutoxy group may hinder enzyme binding compared to smaller substituents.

Oxidation Reactions

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methoxy-4-(3-methylbutoxy)benzene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a Williamson ether synthesis approach using 4-methoxyphenol and 3-methylbutyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) is a viable route . Optimization involves adjusting stoichiometry, reaction time (e.g., 12–24 hours), and temperature (80–100°C). Catalytic methods using Pd-based systems (as seen in related aryl ether syntheses) may improve yields .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

- Methodology :

- NMR : Analyze - and -NMR spectra for characteristic shifts. The methoxy group typically appears as a singlet at δ ~3.8 ppm () and δ ~55 ppm (). The 3-methylbutoxy chain shows splitting patterns for the methyl groups (δ ~0.8–1.5 ppm) and oxygenated CH₂ signals (δ ~3.4–4.0 ppm) .

- Mass Spectrometry : Use EI-MS or ESI-MS to confirm molecular weight (expected [M] at m/z 222.3 for C₁₂H₁₈O₂) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodology :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

- Storage : Store in sealed containers at 2–8°C under inert gas (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How do catalytic systems influence the oxidation pathways of this compound, and how can selectivity be controlled?

- Methodology : Catalysts like N-hydroxyphthalimide (NHPI) with transition metals (Cu(II), Co(II)) enable selective oxidation. For example, NHPI/Cu(II) at 120°C in acetonitrile favors ketone formation (e.g., 1-(4-methoxyphenyl)ethanone) with ~68–75% selectivity, while NHPI alone at 60°C yields hydroperoxides (73 mol%) . Optimize by varying catalyst loading (0.5–5 mol%), solvent polarity, and oxygen pressure.

Q. What advanced analytical techniques are suitable for quantifying trace amounts of this compound in complex matrices (e.g., biological or environmental samples)?

- Methodology :

- SPME-GC-MS : Use solid-phase microextraction (SPME) fibers (e.g., PDMS/DVB) for headspace sampling, coupled with GC-MS for detection limits <1 ppb. Calibrate with internal standards (e.g., deuterated analogs) .

- HPLC-DAD/FLD : Employ C18 columns with methanol/water gradients (70:30 to 95:5) for separation. Fluorescence detection enhances sensitivity for aromatic ethers .

Q. How can conflicting data on reaction yields or product distributions be resolved in studies involving this compound derivatives?

- Methodology :

- Systematic Replication : Reproduce experiments under identical conditions (solvent purity, catalyst source).

- Kinetic Analysis : Perform time-course studies to identify intermediate species or side reactions.

- Computational Modeling : Use DFT calculations to compare activation energies of competing pathways (e.g., oxidation vs. ring substitution) .

Q. What role does the 3-methylbutoxy substituent play in modulating the compound’s reactivity in radical or electrophilic substitution reactions?

- Methodology : The branched alkyl chain may sterically hinder electrophilic attack at the para position, directing reactivity to the methoxy group. Compare reaction rates with linear alkoxy analogs (e.g., butoxy vs. 3-methylbutoxy) using kinetic isotopic labeling or Hammett plots. Radical trapping experiments (e.g., TEMPO) can clarify reaction mechanisms .

Notes

- Avoid commercial sources like BenchChem ; prioritize peer-reviewed studies for methodology.

- For structural analogs, validate protocols using spectral databases (e.g., PubChem ) and computational tools.

- Address contradictions by cross-referencing mechanistic studies (e.g., radical vs. ionic pathways ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.